molecular formula C9H12O2 B168632 (S)-1-(2-Methoxyphenyl)ethanol CAS No. 108100-06-7

(S)-1-(2-Methoxyphenyl)ethanol

Cat. No.: B168632
CAS No.: 108100-06-7
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-ZETCQYMHSA-N
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Description

(S)-1-(2-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its chiral nature, with the (S)-enantiomer being of particular interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Methoxyphenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Methoxyphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(2-Methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of (S)-1-(2-Methoxyphenyl)ethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: (S)-1-(2-Methoxyphenyl)ethanone

    Reduction: (S)-1-(2-Methoxyphenyl)ethane

    Substitution: Various substituted phenyl ethanol derivatives

Scientific Research Applications

(S)-1-(2-Methoxyphenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

    ®-1-(2-Methoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.

    2-Methoxyphenylacetic acid: A structurally related compound with a carboxylic acid group instead of an ethanol moiety.

    2-Methoxyphenethylamine: A compound with an amine group attached to the phenyl ring.

Uniqueness: (S)-1-(2-Methoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral environments makes it valuable in asymmetric synthesis and enantioselective applications.

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108100-06-7
Record name (1S)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (S)-1-(2-Methoxyphenyl)ethanol a molecule of interest for organic synthesis?

A: this compound represents a chiral secondary alcohol. This class of compounds holds significant value as building blocks and intermediates in synthesizing complex molecules, particularly in the pharmaceutical industry for creating biologically active compounds [].

Q2: How can this compound be synthesized enantioselectively?

A: Research demonstrates that this compound can be produced through the asymmetric transfer hydrogenation of 2-methoxyacetophenone []. This reaction utilizes a chiral Ru-phosphinite complex, derived from C2-symmetric ferrocenyl phosphinites, as a pre-catalyst. Notably, a specific complex (complex 6 in the study) achieved a remarkable 97% enantiomeric excess (ee) for the (S)-enantiomer at 82°C in basic 2-propanol [].

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